molecular formula C18H29BN2O2 B2650556 N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 2490666-12-9

N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No. B2650556
CAS RN: 2490666-12-9
M. Wt: 316.25
InChI Key: GEGZHXXIZBWGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is a chemical compound that is used for pharmaceutical testing . It is an organic intermediate with borate and sulfonamide groups .

Scientific Research Applications

Organic Synthesis and Intermediates

N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine serves as an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions. Researchers often use techniques like 1H and 13C NMR, IR, MS , and single crystal X-ray diffraction to characterize its structure. The comparison between experimental and density functional theory (DFT) values confirms the consistency of the crystal structures obtained by both methods .

Boronic Acid Compounds in Drug Synthesis

Boronic acid compounds play a crucial role in drug synthesis. They are employed to protect diols during organic synthesis and are essential in asymmetric synthesis of amino acids, Diels–Alder reactions, and Suzuki coupling reactions. Additionally, boric acid derivatives serve as enzyme inhibitors and specific ligand drugs. Their stability, low toxicity, and reactivity make them valuable in pharmaceutical research .

Fluorescent Probes and Sensing Applications

N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can act as a fluorescent probe. Researchers use it to identify hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines. These applications find relevance in fields such as biochemistry, environmental monitoring, and medical diagnostics .

Stimulus-Responsive Drug Carriers

Boronic ester bonds, including those based on borate linkages, are widely used in constructing stimulus-responsive drug carriers. These carriers respond to changes in pH, glucose levels, and ATP within the body. They can load anticancer drugs, insulin, and genes, achieving controlled drug release. Examples include drug–polymer coupling, polymer micelles, and mesoporous silica systems .

Biocompatibility and Drug Delivery

The advantages of boronic ester-based drug carriers include simple construction conditions and good biocompatibility. Researchers explore their potential for targeted drug delivery, especially in cancer treatment. By exploiting the formation and rupture of boronic ester bonds under specific conditions, these carriers enhance drug efficacy and minimize side effects .

properties

IUPAC Name

N-cycloheptyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)14-11-12-16(20-13-14)21-15-9-7-5-6-8-10-15/h11-13,15H,5-10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGZHXXIZBWGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

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